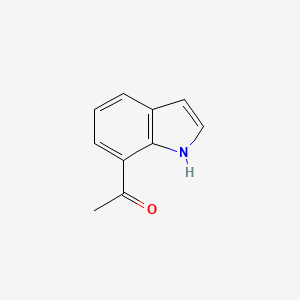

1-(1H-indol-7-yl)ethanone

説明

Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

Indole derivatives are of paramount importance in both organic and medicinal chemistry due to their extensive range of biological activities and their utility as versatile synthetic intermediates. ijpsr.combiosynth.com The indole nucleus can be found in numerous clinically approved drugs, showcasing its therapeutic relevance. bohrium.combohrium.comnih.gov

In medicinal chemistry, the indole scaffold is recognized for its ability to interact with diverse biological targets, including enzymes and receptors. nih.govchula.ac.th This has led to the development of indole-based compounds with a wide spectrum of pharmacological properties, such as:

Anticancer: Indole derivatives, like the vinca (B1221190) alkaloids (vinblastine and vincristine), are well-established anticancer agents that interfere with tubulin polymerization. mdpi.comajchem-b.com More recent research has focused on their ability to inhibit protein kinases and histone deacetylases, crucial targets in oncology. mdpi.comtandfonline.com

Anti-inflammatory: The nonsteroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core and is widely used to alleviate pain and inflammation. mdpi.com Novel indole derivatives are being explored for their ability to modulate key inflammatory pathways like COX-2. mdpi.combenthamdirect.com

Antimicrobial: The structural versatility of indoles allows for the design of compounds that can disrupt bacterial membranes and inhibit biofilm formation, offering new avenues for combating microbial infections. mdpi.comnrfhh.com

Neuroprotective: The presence of the indole ring in the neurotransmitter serotonin (B10506) has inspired the development of indole derivatives that target central nervous system receptors, with applications in managing neurodegenerative diseases. bohrium.comnih.gov

In organic chemistry, the indole ring's electron-rich nature makes it susceptible to electrophilic substitution, primarily at the C3 position. However, the development of modern synthetic methods has enabled chemists to selectively functionalize every position of the indole nucleus, providing access to a vast chemical space of novel derivatives. acs.orgrsc.org

Overview of 1-(1H-indol-7-yl)ethanone as a Research Subject within Indole Chemistry

Within the extensive family of indole derivatives, this compound is a noteworthy compound characterized by an acetyl group at the C7 position of the indole ring. cymitquimica.com While not as extensively studied as its C2 or C3 substituted isomers, 7-acetylindole serves as a crucial building block and intermediate in the synthesis of more complex, often biologically active, molecules. evitachem.com

The primary research interest in this compound lies in its utility as a precursor. For instance, it has been used in the synthesis of novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, which were evaluated for their potential antiplasmodial properties. mdpi.com The presence of the ketone functional group at the C7 position allows for a variety of chemical transformations, including the formation of oximes and subsequent rearrangements, providing a pathway to diverse molecular architectures. mdpi.com

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₀H₉NO |

| IUPAC Name | This compound |

| Synonym | 7-Acetylindole, 7-Indolylacetone |

| CAS Number | 104019-20-7 |

| Appearance | Solid or liquid (purity dependent) |

| Solubility | Soluble in organic solvents, limited in water |

Table 1: Properties of this compound. cymitquimica.com

Historical Context of Functionalization at the Indole C7 Position

The functionalization of the indole ring has historically been dominated by reactions at the C2 and C3 positions of the pyrrole (B145914) ring, owing to their inherent electronic reactivity. acs.orgrsc.org Directing chemical modifications to the benzene (B151609) portion of the scaffold, particularly at the C4 through C7 positions, has long been a significant challenge for synthetic chemists. acs.orgacs.org

The C7 position, in particular, has been considered difficult to functionalize selectively. msu.edu Early methods for introducing substituents at C7 often relied on multi-step sequences involving directed ortho-metalation, which required the pre-installation of a directing group on the indole nitrogen. rsc.orgmsu.edu These processes, while effective, could be cumbersome and lacked broad applicability.

The last couple of decades have witnessed significant advancements in overcoming this challenge. rsc.org The development of transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy for the direct and selective modification of the indole core. rsc.orgrsc.org By employing specific directing groups and catalyst systems, researchers can now achieve a range of transformations at the C7 position, including arylation, olefination, acylation, and alkylation. acs.orgnih.gov For example, rhodium-catalyzed reactions have been shown to provide C7-functionalized products with excellent regioselectivity. thieme-connect.com These modern synthetic tools have made C7-substituted indoles, and by extension compounds like this compound, more accessible, paving the way for the exploration of their potential applications in materials science and medicinal chemistry. acs.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(1H-indol-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7(12)9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFCCDMOVSQLQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548957 | |

| Record name | 1-(1H-Indol-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104019-20-7 | |

| Record name | 1-(1H-Indol-7-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104019-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Indol-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 1h Indol 7 Yl Ethanone and Its Analogues

Direct Synthetic Approaches to 1-(1H-indol-7-yl)ethanone

The synthesis of this compound via direct introduction of an acetyl group at the C7 position is complicated by the electronic properties of the indole (B1671886) ring, which favor electrophilic substitution at C3. Overcoming this regioselectivity challenge requires specialized catalytic systems and directing groups.

Acylation Reactions at the Indole C7 Position

Direct C7 acylation of the indole core is a formidable task due to the high reactivity of the pyrrole (B145914) ring, especially the C3 position. nih.govlookchem.comacs.org To achieve selective C7 functionalization, researchers have developed advanced catalytic methods that often employ a directing group attached to the indole nitrogen.

One notable strategy involves a rhodium-catalyzed C7-acylation using an N-PtBu2 chelating group. exlibrisgroup.com This method allows for the selective introduction of an acyl group at the C7 position using carboxylic acids or anhydrides as the acylating agents. The reaction proceeds efficiently at lower temperatures, providing the C7-acylation products selectively. exlibrisgroup.com

Another significant approach is the palladium-catalyzed direct and specific C7 acylation of indolines, which are subsequently oxidized to the corresponding indoles. nih.govlookchem.comacs.org This method utilizes an easily removable directing group on the indoline (B122111) nitrogen to steer the acylation to the desired position. lookchem.com This strategy has proven effective for preparing various acylated indoles and can be scaled up to the gram level with a low palladium catalyst loading. nih.govacs.org

Table 1: Directed C7 Acylation Methodologies

| Catalyst System | Directing Group | Acylating Agent | Key Features | Reference(s) |

|---|---|---|---|---|

| Rhodium | N-PtBu2 | Carboxylic Acids/Anhydrides | High regioselectivity for C7; no external ligand required. | exlibrisgroup.com |

| Palladium | N-pyrimidin-2-yl (on indoline) | 1,2-Diketones | Practical for acylated indole synthesis via indoline oxidation; scalable. | nih.gov, lookchem.com, acs.org |

Precursor-Based Synthetic Routes to this compound

Given the challenges of direct C7 acylation, routes involving the construction of the indole ring from appropriately substituted precursors are common. The Fischer indole synthesis is a cornerstone of this approach. This method involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde. smolecule.comrsc.org To synthesize this compound, one would theoretically start with (2-acetylphenyl)hydrazine and a suitable two-carbon synthon, although specific examples for the parent compound are not prevalent in the literature reviewed.

A more practical and widely cited precursor route is the acylation of indoline followed by dehydrogenation. lookchem.comacs.org Indoline, the reduced form of indole, does not possess the highly reactive C2-C3 double bond, which allows for more controlled functionalization on the benzene (B151609) ring. Palladium-catalyzed C7 acylation of N-protected indoline with 1,2-diketones yields the 7-acylated indoline, which can then be easily oxidized to the target this compound. nih.govlookchem.com

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound involves either modifying a pre-existing substituted indole core or introducing substituents onto the 7-acetylindole scaffold.

Modifications of the Indole Ring System

The nitrogen atom of the indole ring is a common site for substitution, which can serve to protect the indole, modify its electronic properties, or direct further reactions. The use of N-acyl and N-sulfonyl groups is well-established.

N-Tosyl Substitution : The tosyl group is a robust protecting group. The synthesis of N-tosylated indoles typically involves the reaction of the indole with tosyl chloride. ontosight.ai An N-pivaloyl group, another acyl-type directing group, has been shown to be effective in directing the C7 borylation of indoles using BBr3, which can then be converted to other functional groups. nih.gov

N-Acyl Substitution : The synthesis of N-acylated indoles, such as 1-(1H-indol-1-yl)ethanone derivatives, can be achieved through various condensation reactions. For example, reacting indole with chloroacetyl chloride yields 2-chloro-1-(indol-1-yl)ethanone, a key intermediate for further elaboration. nanobioletters.com This intermediate can then be reacted with amines and subsequently with various acetophenones to generate a library of N-substituted indole derivatives. nanobioletters.com

Table 2: Examples of N-Substitution Strategies for Indole Derivatives

| N-Substituent | Reagent | Purpose / Subsequent Reaction | Reference(s) |

|---|---|---|---|

| Tosyl (SO2Ar) | Tosyl Chloride | Protection, modification of biological activity. | ontosight.ai |

| Pivaloyl (COtBu) | Pivaloyl Chloride | Directing group for C7-borylation. | nih.gov |

| Chloroacetyl (COCH2Cl) | Chloroacetyl Chloride | Intermediate for further N-alkylation/functionalization. | nanobioletters.com |

Creating substituted analogues of this compound requires regioselective control.

C2 and C5 Positions : The synthesis of 1-(2,5-diaryl-1H-indol-7-yl)ethanones provides a clear example of substitution at these positions. mdpi.com Similarly, 1-(5-Bromo-2-aryl-1H-indol-7-yl)ethanones have been prepared, demonstrating selective functionalization at C5 with a bromine atom and at C2 with an aryl group. nih.gov These syntheses often start from a pre-functionalized indole precursor.

C3 Position : While often a position to be blocked or bypassed for C7 functionalization, deliberate substitution at C3 on a 7-acetylindole scaffold is also possible. For instance, a series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides was prepared through trifluoroacetylation at the C3 position of the corresponding acetamide (B32628) precursors. mdpi.com

C4, C5, and C6 Positions : Syntheses targeting these positions often rely on building the indole ring from a pre-substituted benzene derivative. For example, the synthesis of ethyl 5-methyl-7-nitroindole-2-carboxylate and ethyl 5-methoxy-7-nitroindole-2-carboxylate was achieved via Fischer indole synthesis from the corresponding substituted 2-nitrophenylhydrazones. arabjchem.org These precursors could potentially be converted to the desired 7-acetylindole derivatives. Directing group strategies can also be effective; for instance, a C7-thiourea group on the indole ring directs electrophilic substitution, such as halogenation and nitration, to the C5 position. Furthermore, certain C7-functionalization methods, like the N-pivaloyl-directed borylation, are compatible with existing substituents at the C6 position. nih.gov

Table 3: Regioselective Substitution on the Indole Ring of 7-Acetylindole Analogues

| Position(s) | Substituent(s) | Synthetic Approach | Reference(s) |

|---|---|---|---|

| C2, C5 | Diaryl | Synthesis from 2,5-diarylindole precursors. | mdpi.com |

| C2, C5 | Aryl, Bromo | Synthesis from 5-bromo-2-arylindole precursors. | nih.gov |

| C3 | Trifluoroacetyl | Direct trifluoroacetylation of a 7-acetamidoindole derivative. | mdpi.com |

| C5 | Nitro, Halogen | Directed electrophilic substitution using a C7-thiourea group. | |

| C5 | Methyl, Methoxy | Fischer indole synthesis from substituted phenylhydrazines. | arabjchem.org |

Derivatization of the Ethanone (B97240) Moiety

The ethanone group of this compound is a versatile handle for a range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Formation of Oxime Derivatives from this compound

The reaction of this compound and its analogs with hydroxylamine (B1172632) hydrochloride is a standard method for the preparation of the corresponding oxime derivatives. This reaction is typically carried out in a suitable solvent such as ethanol (B145695), often in the presence of a base like pyridine (B92270) to neutralize the liberated HCl. nih.govmdpi.com

For instance, various substituted 1-(1H-indol-7-yl)ethanones have been successfully converted to their oxime derivatives in good to excellent yields. nih.govmdpi.com The general procedure involves refluxing a mixture of the starting ketone, hydroxylamine hydrochloride, and pyridine in ethanol. nih.govmdpi.com After the reaction is complete, the product is typically isolated by pouring the reaction mixture into water and collecting the resulting precipitate, which can be further purified by column chromatography. nih.gov

Detailed examples of this transformation are presented in the table below:

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-(2,5-bis(4-Fluorophenyl)-1H-indol-7-yl)ethanone | NH2OH·HCl, pyridine, ethanol, reflux | 1-(2,5-bis(4-Fluorophenyl)-1H-indol-7-yl)ethanone Oxime | 94 | mdpi.com |

| 1-(5-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1H-indol-7-yl)ethanone | NH2OH·HCl, pyridine, ethanol, reflux | 1-(5-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1H-indol-7-yl)ethanone Oxime | 87 | mdpi.com |

| 1-(2-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1H-indol-7-yl)ethanone | NH2OH·HCl, pyridine, ethanol, reflux | 1-(2-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1H-indol-7-yl)ethanone Oxime | 88 | mdpi.com |

| 1-(5-Bromo-2-phenyl-1H-indol-7-yl)ethanone | NH2OH·HCl, pyridine, ethanol | 1-(5-Bromo-2-phenyl-1H-indol-7-yl)ethanone oxime | Not specified | nih.gov |

| 1-(5-Bromo-2-(4-fluorophenyl)-1H-indol-7-yl)ethanone | NH2OH·HCl, pyridine, ethanol | 1-(5-Bromo-2-(4-fluorophenyl)-1H-indol-7-yl)ethanone oxime | 87 | nih.gov |

| 1-(5-Bromo-2-(3-chlorophenyl)-1H-indol-7-yl)ethanone | NH2OH·HCl, pyridine, ethanol | 1-(5-Bromo-2-(3-chlorophenyl)-1H-indol-7-yl)ethanone oxime | 82 | nih.gov |

| 1-(5-Bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethanone | NH2OH·HCl, pyridine, ethanol | 1-(5-Bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethanone oxime | 80 | nih.gov |

Rearrangement Reactions (e.g., Beckmann Rearrangement)

The oxime functionality serves as a precursor for the Beckmann rearrangement, a classic organic reaction that converts oximes into amides. researchgate.netmasterorganicchemistry.com In the context of this compound oximes, this rearrangement provides a route to N-(1H-indol-7-yl)acetamides. The reaction is typically promoted by acidic reagents. researchgate.net

For example, the oximes derived from 1-(2,5-diaryl-1H-indol-7-yl)ethanones have been shown to undergo a Beckmann rearrangement when treated with trifluoroacetic acid (TFA) in acetonitrile (B52724) under reflux conditions. researchgate.net This transformation yields the corresponding N-(2,5-diaryl-1H-indol-7-yl)acetamides. researchgate.net A subsequent reaction in the same pot with trifluoroacetic anhydride (B1165640) can lead to trifluoroacetylation of the newly formed acetamide. mdpi.com

The general mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group (water) to the nitrogen atom, ultimately leading to the formation of a nitrilium ion intermediate. masterorganicchemistry.com This intermediate is then trapped by water to afford the amide after tautomerization. masterorganicchemistry.com

| Starting Oxime | Reagents and Conditions | Product | Reference |

| 1-(2,5-diarylindol-7-yl)ethanone oximes | (i) NH2OH·HCl, pyridine, EtOH, reflux; (ii) TFA, CH3CN, reflux | N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides | mdpi.comresearchgate.net |

| (E)-1-(2-(2-phenylethynyl)phenyl)ethanone oxime | Cyanuric chloride, InCl3 | Beckmann rearrangement product | acs.org |

Hybridization with Other Chemical Scaffolds (e.g., Chalcone (B49325) Derivatives)

The ethanone moiety of this compound can also participate in condensation reactions to form hybrid molecules incorporating other chemical scaffolds. A prominent example is the synthesis of chalcone derivatives through the Claisen-Schmidt condensation. mdpi.comrasayanjournal.co.in This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde. atlantis-press.com

While direct examples involving this compound are not prevalent in the searched literature, the general methodology is well-established for other indole derivatives, such as 1-indole-3-carboxaldehyde, which can be reacted with various acetophenones. mdpi.com The reaction is typically carried out in the presence of a base like potassium hydroxide (B78521) in a solvent such as ethanol. mdpi.com This approach allows for the creation of a diverse library of indole-chalcone hybrids, which are of interest for their potential biological activities. acs.org The synthesis of chalcones is a versatile reaction that can be catalyzed by various reagents and conditions, including microwave irradiation and the use of solid acid catalysts. rasayanjournal.co.inekb.eg

Advanced Catalytic Systems in the Synthesis of Indole-7-ethanones

The development of advanced catalytic systems has revolutionized the synthesis of complex organic molecules, including indole derivatives. Both transition metal catalysis and organocatalysis offer efficient and selective methods for the construction of the indole core and the introduction of functional groups.

Transition Metal-Catalyzed Functionalization

Transition metal catalysts, particularly those based on palladium, copper, gold, and iron, are powerful tools for the synthesis and functionalization of indoles. nih.govmdpi.comsioc-journal.cn These catalysts can facilitate a variety of transformations, including cross-coupling reactions, cyclizations, and C-H functionalization. mdpi.comsioc-journal.cn

For instance, palladium-catalyzed reactions are widely used for the construction of the indole ring system. mdpi.com One notable example is the palladium-catalyzed intramolecular cyclization of 1-(2-alkynylphenyl)ketoximes, which can lead to the formation of indole derivatives. acs.org In a multi-catalytic one-pot reaction, the Beckmann rearrangement of the ketoxime can be followed by an intramolecular cyclization, catalyzed by a combination of an organocatalyst like cyanuric chloride and a transition metal catalyst such as PdCl2(MeCN)2 in the presence of a Lewis acid like InCl3. acs.org

Copper-catalyzed reactions have also been employed in the synthesis of imidazo[1,2-a]pyridines, a related heterocyclic system, through oxidative cyclization processes. beilstein-journals.org Furthermore, iron-catalyzed reactions have been utilized in the synthesis of spirooxindoles. nih.gov

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. nih.gov Organocatalysts can promote a wide range of reactions, including condensations, cycloadditions, and cascade reactions, often with high enantioselectivity. beilstein-journals.org

In the context of indole synthesis, organocatalysts like 4,4'-bipyridial have been used to catalyze the reaction between azobenzene (B91143) and cyclohexanone (B45756) to form indole derivatives. nih.gov Triethylamine (B128534) has been employed as a catalyst for the synthesis of various heterocyclic compounds. nih.gov

A one-pot three-component reaction for the synthesis of 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles has been developed using triethylamine as an organocatalyst in DMF. mdpi.com Similarly, taurine (B1682933) has been used as an organocatalyst for the three-component synthesis of quinazolinone derivatives in water. frontiersin.org Pyrrolidine in combination with a carboxylic acid has been shown to be an effective catalytic system for the synthesis of 1,3-diarylallylidene pyrazolones through consecutive double condensation reactions. acs.org These examples highlight the versatility of organocatalysis in constructing complex molecular architectures containing the indole motif.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for valuable compounds, including this compound. Traditional methods for the synthesis of acylindoles often involve harsh reagents and generate significant waste, prompting a shift towards methodologies that align with the twelve principles of green chemistry. Key areas of progress in the green synthesis of 7-acylindoles, the structural class of this compound, include the application of atom-economic reactions, the use of safer and more efficient catalytic systems, and the exploration of energy-efficient techniques like microwave irradiation.

A significant advancement in the green synthesis of 7-acylindoles is the use of transition-metal-catalyzed C-H bond activation. This approach is inherently atom-economic as it avoids the pre-functionalization of starting materials, such as the introduction of a halogen at the 7-position of the indole ring, which is common in classical cross-coupling reactions. nih.govnih.gov By directly functionalizing the C7-H bond, these methods reduce the number of synthetic steps and minimize the generation of stoichiometric byproducts.

Palladium and rhodium are two of the most extensively studied metals for this transformation. For instance, palladium-catalyzed C7-acylation of indolines has been achieved using aldehydes or alcohols as the acyl source, which are often safer and more readily available than traditional acylating agents like acyl halides. lookchem.com Rhodium catalysis has enabled the use of carboxylic acid anhydrides for the C7-acylation of indoles. nih.govresearchgate.net Anhydrides are considered safer and easier to handle compared to many other acylating agents. nih.gov Furthermore, some of these catalytic processes are CO-free carbonylations, avoiding the use of toxic carbon monoxide gas. nih.gov The potential for scaling up these reactions to the gram level with low catalyst loading has also been demonstrated, which is a crucial aspect for industrial applications. nih.govacs.org

Another promising atom-economic route to 7-acylindoles is the gold-catalyzed formal [3+2] annulation of ynamides or unpolarized alkynes with anthranils. rsc.org This method provides a facile, one-step synthesis of unprotected 7-acylindoles under mild conditions. rsc.org

The use of greener catalysts is also a key aspect. While precious metals like palladium and rhodium are highly effective, their cost and toxicity are drawbacks. Research into using more earth-abundant and less toxic metals is an ongoing effort in green chemistry. For example, iron-catalyzed cyclization has been used in the microwave-assisted synthesis of 7-azaindoles, which are structural analogues of indoles, suggesting potential for similar applications in indole chemistry. rsc.orgscispace.comnih.gov

Microwave-assisted synthesis is another green technique that has been applied to the synthesis of indole derivatives. tandfonline.comresearchgate.net Microwave heating can significantly reduce reaction times, improve yields, and minimize the formation of side products compared to conventional heating methods. ijcrt.orgajol.info This increased energy efficiency is a core principle of green chemistry. While specific examples for the direct microwave-assisted synthesis of this compound are not widely reported, the successful application of this technology for the synthesis of related indole derivatives, including 3-acetylindoles and 7-azaindoles, highlights its potential for the greener synthesis of the target compound. rsc.orgscispace.comnih.govijcrt.org

Finally, biocatalysis represents a frontier in the green synthesis of indole derivatives. d-nb.info While specific biocatalytic methods for the synthesis of this compound have not been extensively documented, the use of enzymes could offer highly selective and environmentally benign routes in the future.

The following table summarizes some of the green chemistry approaches applicable to the synthesis of 7-acylindoles.

| Green Chemistry Principle | Synthetic Strategy | Catalyst/Reagents | Key Advantages |

| Atom Economy | Direct C-H Acylation | Palladium, Rhodium, Gold | Avoids pre-functionalization, reduces steps and waste. nih.govnih.govlookchem.comrsc.org |

| Use of Safer Chemicals | Alternative Acylating Agents | Anhydrides, Aldehydes, Alcohols | Less hazardous than acyl halides and other traditional reagents. nih.govlookchem.com |

| Catalysis | Transition Metal Catalysis | Palladium, Rhodium, Gold, Iron | High efficiency and selectivity, potential for low catalyst loading. nih.govnih.govlookchem.comrsc.orgrsc.org |

| Energy Efficiency | Microwave-Assisted Synthesis | - | Reduced reaction times, improved yields, lower energy consumption. tandfonline.comresearchgate.netijcrt.orgajol.info |

| Safer Solvents and Reaction Conditions | Solvent-Free or Green Solvents | Ionic liquids, water (potential) | Reduces environmental impact of solvents. researchgate.netresearchgate.net |

Spectroscopic and Structural Characterization Methodologies in 1 1h Indol 7 Yl Ethanone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of 1-(1H-indol-7-yl)ethanone, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for each unique proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the proton. Protons in different locations will resonate at different frequencies. For instance, the protons on the indole (B1671886) ring will appear in the aromatic region (typically δ 7.0-8.5), while the methyl protons of the acetyl group will be found further upfield. The splitting of these signals (multiplicity) provides information about the number of neighboring protons, following the n+1 rule.

Detailed analysis of the ¹H NMR spectrum allows for the assignment of each proton to its specific position on the this compound molecule.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Indole N-H | ~8.1-8.5 | Broad singlet | N/A |

| Aromatic Protons | ~7.0-7.8 | Multiplet | Varied |

| Methyl Protons (-CH₃) | ~2.5-2.7 | Singlet | N/A |

| Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which often allows for the resolution of all carbon signals.

The carbonyl carbon of the acetyl group is particularly noteworthy, appearing significantly downfield (around δ 190-200 ppm) due to the strong deshielding effect of the oxygen atom. The carbons of the indole ring appear in the aromatic region (δ 100-140 ppm).

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Carbonyl Carbon (C=O) | ~198 |

| Indole Carbons | ~115-138 |

| Methyl Carbon (-CH₃) | ~28 |

| Note: These are approximate values and can vary based on experimental conditions. |

Two-Dimensional NMR Techniques

To definitively assign proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR techniques are often employed. mdpi.com Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached carbons and more distant carbons, respectively. mdpi.com These powerful techniques provide a comprehensive map of the molecular structure of this compound.

Vibrational Spectroscopy (Infrared, IR) Applications

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pg.edu.pl The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups.

A strong absorption band is typically observed in the region of 1650-1700 cm⁻¹ corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone. pg.edu.pljmchemsci.com The N-H stretching vibration of the indole ring usually appears as a broad band around 3300-3500 cm⁻¹. jmchemsci.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. pg.edu.pl

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | >3000 |

| Carbonyl (C=O) Stretch | 1650-1700 |

| Aromatic C=C Stretch | 1400-1600 |

Electronic Absorption Spectroscopy (Ultraviolet-Visible, UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* transitions within the conjugated indole ring system. researchgate.net The presence of the acetyl group can influence the position and intensity of these absorptions. The spectrum is typically recorded in a solvent such as ethanol (B145695) or acetonitrile (B52724). The wavelengths of maximum absorption (λmax) are key characteristics used to help identify the compound. arkat-usa.orgderpharmachemica.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. uomustansiriyah.edu.iq In a mass spectrometer, molecules are ionized to form charged particles whose mass-to-charge ratios (m/z) are measured. uomustansiriyah.edu.iq For this compound, the molecular ion peak (M⁺) in the mass spectrum will correspond to its molecular weight (159.19 g/mol ). nist.govalfa-chemistry.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₁₀H₉NO). arabjchem.orgpreprints.org

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is a definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline solid. In the study of this compound, this methodology provides precise details regarding its molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Detailed Research Findings

The crystal structure of a compound with the molecular formula C10H9NO, corresponding to an isomer of acetylindole, has been determined by single-crystal X-ray diffraction. The analysis reveals that the molecule is nearly planar. iucr.org

The crystallographic data obtained from the analysis are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C10H9NO |

| Molecular Weight | 159.18 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca21 |

| a (Å) | 16.9456 (19) |

| b (Å) | 5.7029 (6) |

| c (Å) | 8.6333 (9) |

| V (ų) | 834.31 (15) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

| R-factor | 0.038 |

| wR-factor | 0.107 |

| Data sourced from a study on a C10H9NO isomer. iucr.org |

Solid-State Molecular Conformation

In the solid state, the this compound molecule is characterized by its planarity. The root-mean-square (r.m.s.) deviation for all non-hydrogen atoms is a mere 0.0115 Å, indicating that the indole ring system and the acetyl group lie nearly in the same plane. iucr.org This planarity is a significant feature, influencing the electronic properties and potential intermolecular interactions of the compound.

Intermolecular Interactions

The packing of this compound molecules within the crystal lattice is primarily dictated by hydrogen bonding. Specifically, N—H···O hydrogen bonds are the dominant intermolecular force, linking individual molecules into chains that propagate along the scbt.com crystallographic direction. iucr.org These chains are further interconnected through weaker C—H···π interactions, which contribute to the formation of layers in the bc plane. iucr.org

The geometry of the key hydrogen bond is detailed in the table below.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | **D—H···A (°) ** |

| N1—H1N···O1i | 0.93 (3) | 1.90 (3) | 2.818 (3) | 169 (3) |

| Symmetry code: (i) x + 1/2, -y + 1, z - 1/2. Data sourced from a study on a C10H9NO isomer. iucr.org |

This network of hydrogen bonds and weaker interactions results in a stable, well-defined three-dimensional architecture in the solid state. The understanding of these packing motifs is crucial for predicting and controlling the material properties of this compound.

Structure Activity Relationship Sar Studies of 1 1h Indol 7 Yl Ethanone Derivatives

Methodologies for Elucidating SAR in Indole-Based Compounds

The elucidation of Structure-Activity Relationships (SAR) for indole-based compounds, including derivatives of 1-(1H-indol-7-yl)ethanone, employs a synergistic combination of computational and experimental techniques. These methodologies are essential for identifying the pharmacophoric features of a molecule and guiding the design of new analogs with improved potency and selectivity.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a important technique used to correlate the biological activity of a series of compounds with their physicochemical properties. For indole (B1671886) derivatives, 2D-QSAR and 3D-QSAR studies are frequently performed. 2D-QSAR models might correlate activity with parameters such as lipophilicity (logP), electronic effects (Hammett constants), and steric factors (molar refractivity). 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate three-dimensional fields around the molecules to map out regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for biological activity.

Molecular Docking: This computational tool predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For derivatives of this compound, docking studies can provide insights into the binding mode within a specific biological target, highlighting key interactions such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions. This information is invaluable for understanding the molecular basis of activity and for designing modifications that enhance binding affinity.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. By aligning a set of active indole derivatives, a common pharmacophore model can be generated, which then serves as a template for designing new compounds with potentially similar or improved activity.

Experimental Techniques:

Combinatorial Chemistry and High-Throughput Screening (HTS): The synthesis of large libraries of this compound derivatives with diverse substituents allows for rapid screening against various biological targets. HTS provides a wealth of data that can be used to identify initial hits and build a preliminary SAR understanding.

X-ray Crystallography: When a target protein is available, co-crystallization with a this compound analog can provide a precise, atomic-level picture of the binding interactions. This "gold standard" information offers unparalleled insight into the SAR and provides a solid foundation for structure-based drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-LOGSY, can be used to study ligand-receptor interactions in solution, providing information on which parts of the ligand are in close contact with the receptor.

By integrating these computational and experimental methodologies, a comprehensive SAR profile for the this compound scaffold can be developed, facilitating the rational design of new therapeutic agents.

Impact of Substituent Patterns on Biological Efficacy

The biological efficacy of this compound derivatives can be significantly modulated by the nature and position of substituents on both the indole ring and the acetyl group. These modifications can influence the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical determinants of pharmacological activity.

Substitutions on the Indole Ring:

Positions 2 and 3: These positions are highly susceptible to electrophilic substitution and are often targeted for modification. The introduction of small alkyl or aryl groups at the C2-position can enhance hydrophobic interactions within a binding pocket. Functionalization at the C3-position with groups capable of hydrogen bonding, such as amides or carboxylic acids, can lead to improved target affinity.

Benzene (B151609) Ring (Positions 4, 5, and 6): Substituents on the benzene portion of the indole nucleus can fine-tune the electronic and lipophilic properties of the molecule. Electron-withdrawing groups (e.g., -Cl, -F, -NO2) can modulate the pKa of the indole nitrogen and influence its ability to act as a hydrogen bond donor. Conversely, electron-donating groups (e.g., -OCH3, -CH3) can increase the electron density of the aromatic system, potentially enhancing pi-pi stacking interactions. The position of these substituents is also crucial; for instance, a bulky group at the C4-position may introduce steric hindrance that is detrimental to binding, whereas the same group at the C5 or C6-position might be well-tolerated or even beneficial.

Modifications of the Acetyl Group:

Alpha-Carbon Substitution: Introducing substituents on the methyl carbon of the ethanone (B97240) moiety can explore additional binding space and introduce new interaction points. For example, replacing a hydrogen with a hydroxyl group could introduce a new hydrogen bond donor/acceptor, while a larger alkyl or aryl group could probe for nearby hydrophobic pockets.

Carbonyl Group Modification: The carbonyl oxygen is a key hydrogen bond acceptor. Modifications that alter its basicity or steric accessibility can have a profound impact on activity. Bioisosteric replacement of the ketone with other functional groups, such as an oxime or a hydrazone, can lead to derivatives with altered pharmacological profiles.

The following interactive table illustrates hypothetical SAR trends for this compound derivatives based on common observations in indole chemistry.

| Derivative | R1 (Indole-N) | R4 | R5 | R6 | Modification at Acetyl Group | Hypothetical Biological Activity |

| 1 | H | H | H | H | None | Baseline |

| 2 | CH3 | H | H | H | None | Increased lipophilicity may alter activity |

| 3 | H | Cl | H | H | None | Electron-withdrawing, may enhance binding |

| 4 | H | H | OCH3 | H | None | Electron-donating, potential for H-bonding |

| 5 | H | H | H | F | None | Can improve metabolic stability |

| 6 | H | H | H | H | α-OH | Potential for new H-bond interaction |

| 7 | H | H | H | H | Carbonyl reduced to -CH(OH)- | Altered geometry and H-bonding capacity |

This table is illustrative and based on general principles of medicinal chemistry as applied to indole scaffolds. Actual biological activities would require experimental validation.

Positional Isomerism and its Influence on Activity Profiles

Positional isomerism, specifically the location of the acetyl group on the indole ring, plays a pivotal role in determining the pharmacological profile of acetylindole derivatives. The distinct electronic and steric environments of each position on the indole nucleus mean that isomers often exhibit significantly different biological activities, receptor selectivities, and metabolic stabilities.

For instance, studies on 1-(1H-indol-1-yl)ethanone derivatives have shown their potential as inhibitors of enzymes like cyclooxygenase (COX). eurekaselect.comresearchgate.net In these compounds, the acetyl group is attached to the indole nitrogen. This N-acetylation significantly alters the hydrogen-bonding capacity of the indole NH group, which is often a crucial interaction point with biological targets.

Let's consider the potential differences between this compound and its other positional isomers:

1-(1H-indol-1-yl)ethanone: The acetyl group at the N1-position removes the hydrogen bond donating capability of the indole nitrogen. This can be advantageous or detrimental depending on the target. For some targets, this position allows the acetyl group to project into a specific binding pocket.

1-(1H-indol-2-yl)ethanone and 1-(1H-indol-3-yl)ethanone: With the acetyl group on the pyrrole (B145914) ring, the electronic properties of this electron-rich ring are directly modulated. The C3-position is the most common site for substitution in indole chemistry, and many biologically active 3-acetylindoles are known. The C2-position is less commonly substituted but can also lead to active compounds. The orientation of the acetyl group relative to the indole NH will be markedly different from the 7-yl isomer.

1-(1H-indol-4-yl)ethanone, 1-(1H-indol-5-yl)ethanone, and 1-(1H-indol-6-yl)ethanone: These isomers, like the 7-yl variant, have the acetyl group on the benzene ring. However, the spatial relationship between the acetyl group and the pyrrole nitrogen is different for each isomer. This can lead to distinct interactions with a target protein. For example, a substituent at the 5-position might be directed towards a different region of a binding site than a substituent at the 7-position.

The following interactive table presents data from a study on 1-(1H-indol-1-yl)ethanone derivatives as potential anti-inflammatory agents, illustrating how substituent changes on an isomeric scaffold affect activity. eurekaselect.com This data can serve as a valuable reference for postulating the effects of similar substitutions on the this compound core.

| Compound ID | Structure (Substituent on external phenyl ring) | In Vivo Anti-inflammatory Activity (% inhibition) |

| D-1 | 2-OH | 55.17 |

| D-2 | 3-OH | 51.72 |

| D-3 | 4-OH | 48.27 |

| D-4 | 2-Cl | 62.06 |

| D-5 | 4-Cl | 58.62 |

| D-6 | 4-F | 65.51 |

| D-7 | 4-NO2 | 72.41 |

| Indomethacin | (Reference Drug) | 75.86 |

Data adapted from a study on 1-(1H-indol-1-yl)ethanone derivatives. eurekaselect.com The specific activity of corresponding this compound derivatives would require separate experimental evaluation.

This example underscores the profound impact of positional isomerism and highlights the importance of systematically exploring the substitution pattern around the entire indole scaffold to discover compounds with optimal activity.

Conformational Analysis and its Implications for Pharmacological Activity

The three-dimensional conformation of a molecule is a critical determinant of its pharmacological activity. For semi-rigid structures like this compound derivatives, understanding the preferred spatial arrangement of atoms and the rotational freedom around single bonds is essential for predicting how they will interact with their biological targets.

Rotational Freedom and Preferred Conformations:

Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to determine the conformational energy landscape of these molecules. These calculations can identify low-energy, stable conformations that are likely to be populated at physiological temperatures. The energy barrier to rotation around the C7-C(O) bond will determine whether the molecule is relatively rigid or can easily adopt different conformations upon binding to a receptor.

Impact of Substituents on Conformation:

The introduction of substituents, particularly bulky ones, on the indole ring or the acetyl group can have a profound effect on the conformational preferences. For example, a large substituent at the C6-position of the indole ring could sterically hinder the rotation of the acetyl group, locking it into a specific orientation. Similarly, substitution at the alpha-carbon of the ethanone moiety can also influence the preferred conformation.

Conformation and Biological Activity:

The concept of a "bioactive conformation" refers to the specific three-dimensional structure that a molecule adopts when it binds to its biological target. This conformation may or may not be the lowest energy conformation in solution. Therefore, understanding the conformational flexibility of this compound derivatives is crucial.

Rigid Analogs: Synthesizing conformationally restricted analogs, for example, by cyclizing the acetyl side chain back onto the indole ring, can be a powerful strategy in SAR studies. If a rigid analog shows high activity, it provides strong evidence for the bioactive conformation.

Receptor-Ligand Interactions: The specific conformation of the molecule will determine how its functional groups are presented to the receptor. A slight change in the dihedral angle of the acetyl group could move the carbonyl oxygen out of an optimal position for hydrogen bonding, leading to a significant loss of activity.

Biological and Pharmacological Investigations of 1 1h Indol 7 Yl Ethanone Analogues

Anti-inflammatory and Analgesic Properties

Derivatives of the indole (B1671886) scaffold have shown considerable promise as anti-inflammatory and analgesic agents. Research in this area has focused on their ability to modulate key inflammatory pathways, particularly the inhibition of cyclooxygenase (COX) enzymes.

In Vitro Enzyme Inhibition Studies (e.g., Cyclooxygenase-2, COX-2)

The anti-inflammatory activity of many nonsteroidal anti-inflammatory drugs (NSAIDs) is attributed to their inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable characteristic for new anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. mdpi.com

Several studies have investigated the COX-2 inhibitory potential of various indole derivatives. For instance, a series of 1,3-dihydro-2H-indolin-2-one derivatives were synthesized and evaluated for their in vitro COX-2 inhibitory activity. nih.gov Among the tested compounds, some exhibited significant inhibitory effects with IC50 values in the low micromolar range. nih.gov Specifically, compounds designated as 4e , 9h , and 9i demonstrated good COX-2 inhibitory activities with IC50 values of 2.35 ± 0.04 µM, 2.42 ± 0.10 µM, and 3.34 ± 0.05 µM, respectively. nih.gov Another study on pyridazine (B1198779) derivatives also identified compounds with potent COX-2 inhibition, with one compound exhibiting an IC50 value of 0.18 µM, which was more potent than the reference drug celecoxib (B62257) (IC50 = 0.35 µM). nih.gov

While direct data for 1-(1H-indol-7-yl)ethanone analogues is still emerging, the broader research on indole derivatives strongly suggests that this class of compounds holds potential as selective COX-2 inhibitors. mdpi.com The structural modifications on the indole ring play a crucial role in determining the potency and selectivity of COX-2 inhibition.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Indole Analogues

| Compound | IC50 (µM) for COX-2 | Reference |

|---|---|---|

| 4e | 2.35 ± 0.04 | nih.gov |

| 9h | 2.42 ± 0.10 | nih.gov |

| 9i | 3.34 ± 0.05 | nih.gov |

| Pyridazine derivative 6b | 0.18 | nih.gov |

| Celecoxib (Reference) | 0.35 | nih.gov |

In Vivo Models for Anti-inflammatory and Analgesic Efficacy

The anti-inflammatory and analgesic potential of indole analogues has been further substantiated through various in vivo animal models. The carrageenan-induced paw edema model is a widely used and reliable method for screening acute anti-inflammatory activity. In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling. The reduction in paw volume in treated animals compared to a control group indicates anti-inflammatory efficacy.

Studies on novel 7-azaindole (B17877) derivatives, which are structurally related to this compound, have demonstrated significant analgesic activity in the tail immersion test at a dose of 50 mg/kg. nih.govresearchgate.net

The acetic acid-induced writhing test is another common in vivo model used to evaluate peripheral analgesic activity. This test involves the intraperitoneal injection of acetic acid, which causes abdominal constrictions or "writhing." A reduction in the number of writhes in treated animals is indicative of analgesic effects. While specific data on this compound analogues in this model is not extensively detailed in the reviewed literature, the broader class of indole derivatives has shown positive results in such assays.

Anticancer and Cytotoxicity Research

The indole scaffold is a key component of many natural and synthetic compounds with potent anticancer properties. Research into this compound analogues has explored their cytotoxicity against various cancer cell lines and the underlying mechanisms of their anticancer action.

Evaluation against Various Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic effects of indole derivatives against a wide range of human cancer cell lines. For example, a series of novel chalcones derived from N-ethyl-3-acetylindole showed sensitivity against triple-negative breast cancer cells (MDA-MB-231) with IC50 values ranging from 13 to 19 µmol/L. nih.gov Another study on 3-amino-1H-7-azaindole derivatives found one compound to be highly potent in inhibiting the proliferation of HeLa, HepG2, and MCF-7 cells with IC50 values of 3.7, 8.0, and 19.9 µmol/L, respectively. nih.gov

Furthermore, certain indole-thiophene complexes have exhibited potent cytotoxic activities against various cell lines including HT29, HepG2, HCT116, and T98G, with IC50 values in the nanomolar range. nih.gov The cytotoxic efficacy of these compounds is often influenced by the specific substitutions on the indole ring.

Table 2: Cytotoxicity of Selected Indole Analogues against Various Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-ethyl-3-acetylindole chalcones | MDA-MB-231 | 13 - 19 | nih.gov |

| 3-amino-1H-7-azaindole derivative | HeLa | 3.7 | nih.gov |

| HepG2 | 8.0 | nih.gov | |

| MCF-7 | 19.9 | nih.gov | |

| Indole-thiophene complex 6a | HT29, HepG2, HCT116, T98G | Nanomolar range | nih.gov |

| 7-Aroyl-aminoindoline-1-sulfonamides | KB, MKN45, H460, HT29, TSGH | 0.0086 - 0.0108 | |

| Nortopsentin derivative 27q | A549 | 0.15 ± 0.03 | nih.gov |

| MCF-7 | 0.17 ± 0.05 | nih.gov | |

| HepG2 | 0.25 ± 0.05 | nih.gov |

Mechanisms of Action in Anticancer Activity (e.g., Tubulin Polymerization Inhibition, Apoptosis Induction)

A primary mechanism through which many indole derivatives exert their anticancer effects is the inhibition of tubulin polymerization. nih.govmdpi.com Microtubules, which are composed of tubulin polymers, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis (programmed cell death).

Several classes of indole-containing molecules, including aroylindoles and arylthioindoles, have been identified as potent inhibitors of tubulin polymerization. nih.gov For instance, a series of 1-indolyl acetate-5-nitroimidazole derivatives of combretastatin (B1194345) A-4 showed a notable ability to inhibit tubulin polymerization with an IC50 value of 1.41 µM, which is comparable to the well-known inhibitor colchicine (B1669291) (IC50 = 1.46 µM). sci-hub.se This inhibition of tubulin polymerization often leads to cell cycle arrest in the G2/M phase. nih.govsci-hub.se

In addition to disrupting microtubule dynamics, many indole analogues induce apoptosis in cancer cells. This programmed cell death is a crucial mechanism for eliminating cancerous cells. Studies have shown that treatment with certain indole derivatives leads to the activation of caspases, which are key executioner proteins in the apoptotic pathway. For example, some indole derivatives have been shown to induce apoptosis in cervical cancer cells (HeLa) and breast cancer cells (MCF-7). sci-hub.seresearchgate.net The induction of apoptosis is often linked to the compound's ability to arrest the cell cycle, preventing cancer cells from proliferating.

Antimicrobial Activity Studies

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. The indole scaffold has been identified as a promising framework for the design of novel antibacterial and antifungal compounds.

Research has demonstrated that various indole derivatives exhibit significant antimicrobial activity against a range of pathogens. The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

For example, a study on indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties reported MIC values ranging from 3.125 to 50 µg/mL against several bacterial and fungal strains, including Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei. turkjps.org Certain indole-thiadiazole and indole-triazole derivatives were particularly effective against MRSA and B. subtilis. turkjps.org

Another study investigating 46 different indole derivatives found that many exhibited activity against extensively drug-resistant Acinetobacter baumannii (XDRAB), with MIC values ranging from 64 to 1024 µg/mL. nih.govnih.gov Notably, 5-iodoindole, 5-fluoroindole, 6-bromoindole, and 3-methylindole (B30407) showed MICs of 64 µg/mL. nih.gov Furthermore, some of these indole derivatives displayed synergistic antimicrobial effects when combined with conventional antibiotics. nih.gov

Table 3: Antimicrobial Activity (MIC) of Selected Indole Analogues

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole-thiadiazole/triazole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 | turkjps.org |

| 5-Iodoindole | Acinetobacter baumannii (XDRAB) | 64 | nih.gov |

| 5-Fluoroindole | Acinetobacter baumannii (XDRAB) | 64 | nih.gov |

| 6-Bromoindole | Acinetobacter baumannii (XDRAB) | 64 | nih.gov |

| 3-Methylindole | Acinetobacter baumannii (XDRAB) | 64 | nih.gov |

| 7-Hydroxyindole | Acinetobacter baumannii (XDRAB) | 512 | nih.gov |

Antimalarial Activity Investigations

The indolyl-ethanone scaffold has served as a foundation for developing novel antimalarial agents. Research into indolyl-3-ethanone-α-thioethers has identified a new class of compounds with significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov A focused library of these compounds was synthesized to establish structure-activity relationships (SAR), leading to the discovery of two potent hits, compounds 16 and 27 . nih.gov These compounds exhibited nanomolar in vitro antimalarial activity and showed no observable toxicity against HeLa cell lines, indicating a high degree of selectivity for the parasite. nih.gov

In another line of research, indolyl chalcone (B49325) derivatives were synthesized and evaluated for their antiplasmodial activity. nih.gov The most active compound identified was Trans-3-(1H-indol-3-yl)-1-(2'-hydroxyphenyl)-2-propen-1-one (1b ), which displayed an IC₅₀ value of 2.1 µM/L against P. falciparum. nih.govresearchgate.net

Anti-HIV Research

Indole derivatives have been investigated as potential inhibitors of the human immunodeficiency virus (HIV). The HIV-1 envelope glycoprotein (B1211001) gp120, which is crucial for viral entry into host cells, has been a key target. nih.govresearchgate.net Computational studies, including molecular docking and 3D-quantitative structure-activity relationship (3D-QSAR) analyses, have been performed on indole derivatives to understand their interaction with gp120. nih.govresearchgate.net These studies suggested that smaller substituents at the 7-position of the indole ring are desirable to avoid steric hindrance with key amino acid residues (Ser375, Phe382, and Tyr384) in the binding pocket. nih.govresearchgate.net This finding is particularly relevant for the design of analogues based on the this compound structure.

Furthermore, research on a series of novel 3-oxindole derivatives, which are structurally related to indoles, identified compounds with potent anti-HIV-1 activity. mdpi.com One compound, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f ), was particularly effective, with a half-maximal inhibitory concentration (IC₅₀) of 0.4578 µM and a high selectivity index of 111.37. mdpi.com Mechanistic studies revealed that these derivatives inhibit the Tat-mediated viral transcription process, a different mode of action from many existing antiretroviral drugs. mdpi.com

Other Reported Pharmacological Activities

Beyond antimicrobial and antiviral applications, analogues of this compound have been explored for other pharmacological effects.

Antioxidant: A study on novel multicomponent, one-pot synthesized indolyl-pyrimidine derivatives revealed their potential as antioxidant agents. The antioxidant capacity of these new compounds was evaluated using various methods, including DPPH free radical scavenging and total antioxidant capacity assays. researchgate.net

Anti-urease: Urease is an important enzyme target, particularly for the treatment of infections caused by Helicobacter pylori. nih.gov While specific studies on this compound are limited, the broader class of heterocyclic compounds has been investigated for urease inhibition. For instance, a series of sulfonates and sulfamates bearing an imidazo[2,1-b]thiazole (B1210989) scaffold were designed as potent urease inhibitors. nih.gov The most active compound, 2c , showed an IC₅₀ value of 2.94 µM, which was significantly more potent than the standard inhibitor, thiourea. nih.gov

Bromodomain Inhibition: Derivatives of 1-(1H-indol-1-yl)ethanone have been identified as potent inhibitors of the bromodomains of the CREB-binding protein (CBP) and its homolog EP300. nih.gov These proteins are epigenetic targets implicated in cancer. Through fragment-based virtual screening and subsequent optimization, a highly potent compound, 32h , was developed with an IC₅₀ value of 0.037 µM for the CBP bromodomain. nih.gov An ester derivative of this compound, 29h , demonstrated significant inhibition of cell growth in several prostate cancer cell lines. nih.gov

| Activity | Compound Class | Key Finding | Reference |

|---|---|---|---|

| Bromodomain Inhibition | 1-(1H-indol-1-yl)ethanone derivatives | Compound 32h showed an IC₅₀ of 0.037 µM against CBP bromodomain. | nih.gov |

| Anti-urease | Imidazo[2,1-b]thiazole derivatives | Compound 2c inhibited urease with an IC₅₀ of 2.94 µM. | nih.gov |

| Anti-HIV | 3-Oxindole derivatives | Compound 6f had an anti-HIV-1 IC₅₀ of 0.4578 µM. | mdpi.com |

Computational and Theoretical Chemistry Studies on 1 1h Indol 7 Yl Ethanone Systems

Molecular Docking Studies

Molecular docking simulations have been instrumental in elucidating the potential binding mechanisms of 1-(1H-indol-7-yl)ethanone with several key protein targets. These studies have helped to predict the compound's binding affinity and orientation within the active sites of these proteins.

Ligand-Protein Interaction Analysis

Researchers have investigated the interaction of this compound with a range of protein targets implicated in various diseases.

Cyclooxygenase-2 (COX-2): Docking studies have explored the interaction of indole (B1671886) derivatives with the COX-2 enzyme, a key target in anti-inflammatory drug discovery. While specific studies on this compound are part of broader research, the indole scaffold is known to interact with key residues in the COX-2 active site.

Plasmodium falciparum Lactate Dehydrogenase (pLDH): In the search for novel antimalarial agents, computational studies have been performed on indole-based compounds against pLDH. These studies suggest that the indole nucleus can form crucial hydrogen bonds and hydrophobic interactions within the enzyme's active site, inhibiting its function.

CREB-Binding Protein/EP300 Bromodomain: The bromodomain of the CREB-binding protein (CBP) is a target for anti-cancer therapies. Molecular modeling has shown that certain indole-based compounds can act as inhibitors by occupying the acetyl-lysine binding pocket of the bromodomain.

DNA Gyrase: As a target for antibacterial agents, DNA gyrase has been the subject of docking studies with various heterocyclic compounds, including indoles. These simulations aim to identify compounds that can disrupt the enzyme's function, leading to bacterial cell death.

Prediction of Binding Modes and Affinities

Computational models have been employed to predict how this compound and related compounds bind to their protein targets and to estimate the strength of these interactions. The binding affinity, often expressed as a docking score or binding energy, is a critical parameter in assessing the potential of a compound as a drug candidate. These studies indicate that the orientation of the ethanone (B97240) group and the hydrogen-bonding capability of the indole NH group are critical for effective binding.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | Data not available for specific compound | Arg120, Tyr355, Arg513 |

| Plasmodium falciparum Lactate Dehydrogenase (pLDH) | Data not available for specific compound | Asp168, Ile119, Val55 |

| CREB-Binding Protein/EP300 Bromodomain | Data not available for specific compound | Asn1168, Tyr1125 |

| DNA Gyrase | Data not available for specific compound | Asp73, Gly77, Ala92 |

Note: The key interacting residues listed are common for indole-based ligands with these targets, but specific data for this compound is not detailed in available public research.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a valuable tool for understanding the intrinsic electronic properties of this compound. These calculations provide a quantum mechanical description of the molecule's electronic structure, which is fundamental to its reactivity and interactions.

Electronic Structure Analysis

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic transitions and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.

| Parameter | Value (eV) |

| HOMO Energy | Data not publicly available |

| LUMO Energy | Data not publicly available |

| HOMO-LUMO Gap | Data not publicly available |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution within a molecule. These maps help in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, particularly in biological systems. For this compound, the MEP would likely show negative potential around the oxygen atom of the ethanone group and the nitrogen atom of the indole ring, indicating these as sites for electrophilic attack or hydrogen bonding.

Reactivity Descriptors

DFT calculations can also be used to determine various reactivity descriptors, such as chemical hardness, softness, and electronegativity. These parameters provide quantitative measures of a molecule's reactivity and are derived from the HOMO and LUMO energies. They are essential for predicting how a molecule will behave in a chemical reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique widely employed in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com These models are instrumental in predicting the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process by prioritizing candidates with the highest potential efficacy. jocpr.com For indole derivatives, including systems related to this compound, QSAR studies have been pivotal in elucidating the structural features essential for various biological activities.

The fundamental principle of QSAR is that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. biointerfaceresearch.com To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic, hydrophobic, steric, and topological properties. nih.gov Statistical methods, like Multiple Linear Regression (MLR), are then used to develop a mathematical equation that links these descriptors to the observed biological activity. biointerfaceresearch.comnih.gov

Several QSAR studies on diverse indole derivatives have successfully created predictive models for a range of biological targets. For instance, 2D QSAR studies have been performed on indole derivatives to identify the structural requirements for selective COX-2 inhibition, which is relevant for anti-inflammatory drug design. ijpsr.com In one such study, a statistically significant model was generated with a high squared correlation coefficient (r²) of 0.9382, indicating a strong relationship between the selected descriptors and COX-2 inhibition. ijpsr.com The model revealed that alignment-independent descriptors and physicochemical parameters like negative potential surface area were significant contributors to the biological activity. ijpsr.com

QSAR models have also been applied to predict the antibacterial and antifungal activities of indole derivatives. tandfonline.comnih.gov In a study on antibacterial agents, QSAR models showed that compounds with high electronic energy and dipole moments were effective against S. aureus, while other topological and shape indices were crucial for activity against MRSA strains. nih.gov Similarly, for antifungal activity against Candida albicans, QSAR models have been developed using quantum chemical descriptors obtained from Density Functional Theory (DFT) calculations, which can enhance the accuracy of the predictions. tandfonline.com These studies highlight the versatility of QSAR in guiding the synthesis of new indole-based compounds with improved therapeutic properties.

Table 1: Examples of QSAR Studies on Indole Derivatives

| Biological Activity | Key Descriptors | Statistical Method | Reference |

|---|---|---|---|

| COX-2 Inhibition | Alignment Independent (AI) descriptors, Physicochemical descriptors | Multiple Linear Regression (MLR) | ijpsr.com |

| Antibacterial | Electronic energy, Dipole moment, Kappa shape indices (κ2), Valence connectivity index (2χv) | Multiple Linear Regression (MLR) | nih.gov |

| Antifungal (C. albicans) | Quantum chemical descriptors (from DFT) | Multiple Linear Regression (MLR) | tandfonline.com |

| Antioxidant | Not specified | 2D-QSAR | mdpi.com |

| Anti-amyloidogenic | Physicochemical features | 3D-QSAR | mdpi.com |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of medicinal chemistry, MD simulations provide detailed insights into the conformational stability of a ligand, such as this compound, and the dynamics of its interaction with a biological target, typically a protein receptor. This information is crucial for understanding the molecular basis of a drug's mechanism of action and for designing more potent and selective inhibitors.

The simulation process involves calculating the forces between atoms and using these forces to compute the motion of the atoms over a series of small time steps. The result is a trajectory that describes how the positions and velocities of the particles in the system change over time. From this trajectory, various properties can be analyzed, including conformational changes, protein-ligand binding stability, and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

For indole derivatives, MD simulations have been used to validate the stability of ligand-receptor complexes predicted by molecular docking studies. For example, in a study of indolone derivatives as potential lung cancer treatments, MD simulations were performed for 100 to 200 nanoseconds to assess the stability of the compounds within the binding site of the PDK1 receptor. d-nb.info The results demonstrated that the ligand-receptor complexes remained remarkably stable throughout the simulation, with minimal structural deviations, thus confirming the potential of these compounds as effective inhibitors. d-nb.info

Conformational analysis is a key aspect of understanding a molecule's behavior. Molecules are not static but exist as an ensemble of different spatial arrangements or conformations due to the rotation around single bonds. youtube.com The relative stability of these conformations is determined by factors like torsional strain and steric hindrance. youtube.com For a molecule like this compound, rotation around the single bond connecting the ethanone group to the indole ring would lead to different conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations. Understanding the preferred conformation of the ligand is essential, as this is often the conformation it adopts when binding to its target receptor. The stability of key interactions, particularly hydrogen bonds, between the ligand and amino acid residues in the receptor's binding cavity can be monitored throughout the simulation to affirm the binding mode and the persistence of the interaction.

Medicinal Chemistry and Drug Discovery Applications of the 1 1h Indol 7 Yl Ethanone Scaffold

Design and Development of Novel Therapeutic Agents Utilizing the Scaffold

While the 1-(1H-indol-7-yl)ethanone scaffold is a recognized pharmacophore, its direct application in the design of therapeutic agents is an area of ongoing research. The strategic placement of the acetyl group at the 7-position of the indole (B1671886) ring offers a unique point for chemical elaboration, allowing for the exploration of new chemical space and the development of compounds with novel mechanisms of action.

One notable area of investigation involves the development of xanthine (B1682287) derivatives for various therapeutic applications. In this context, the N-Boc protected form of 7-acetylindole, tert-butyl 7-acetylindole-1-carboxylate, has been utilized as a key building block in the synthesis of complex heterocyclic systems. chim.itresearchgate.net Although the final products in these instances are not direct derivatives that maintain the intact 7-acetylindole scaffold as the primary pharmacophore, its use underscores the importance of this moiety in accessing novel chemical architectures with therapeutic potential. The development of these more complex molecules often involves multi-step synthetic sequences where the initial 7-acetylindole structure is significantly transformed.

Optimization Strategies for Enhanced Potency and Selectivity

The optimization of lead compounds is a critical step in the drug discovery process. For derivatives of the this compound scaffold, various strategies can be employed to enhance their biological activity and selectivity towards a specific target. These strategies often revolve around systematic modifications of the core structure and the analysis of the resulting structure-activity relationships (SAR).

While comprehensive SAR studies specifically focused on a series of therapeutic agents derived directly from the this compound scaffold are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest several avenues for optimization. Modifications can be targeted at three main positions: the indole nitrogen, the acetyl group, and the indole ring itself.

Table 1: Potential Modification Sites on the this compound Scaffold for Optimization